1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, including the formation of the indole and piperazine intermediates, followed by their coupling. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of palladium catalysts, ligands, and bases under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the indole and benzodioxole moieties and have shown similar anticancer activities.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound also features a benzodioxole and piperidine structure.
Uniqueness
1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of indole, piperazine, and benzodioxole moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C24H25N3O4/c28-23(7-3-4-18-15-25-20-6-2-1-5-19(18)20)26-10-12-27(13-11-26)24(29)17-8-9-21-22(14-17)31-16-30-21/h1-2,5-6,8-9,14-15,25H,3-4,7,10-13,16H2 |
InChI Key |
JYCCZJSDKJOUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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